molecular formula C12H11ClN2O2 B1424361 ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate CAS No. 701293-02-9

ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate

Cat. No.: B1424361
CAS No.: 701293-02-9
M. Wt: 250.68 g/mol
InChI Key: OFFLCPCBXQALTD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate is a chemical compound characterized by its molecular structure, which includes an imidazole ring substituted with a 4-chlorophenyl group and an ethyl carboxylate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chlorophenylamine and ethyl cyanoacetate.

  • Reaction Steps: The reaction involves the formation of an imidazole ring through a cyclization process. This is often achieved by heating the starting materials in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like ethanol.

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves strict control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are possible, where the ethyl carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • Ethyl 2-(3-chlorophenyl)-1H-imidazole-5-carboxylate: Similar structure but with a different position of the chlorophenyl group.

  • Ethyl 2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate: Similar structure but with a methoxy group instead of a chloro group.

  • Ethyl 2-(4-nitrophenyl)-1H-imidazole-5-carboxylate: Similar structure but with a nitro group instead of a chloro group.

Uniqueness: Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl group provides distinct electronic and steric effects compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-7-14-11(15-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFLCPCBXQALTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702921
Record name Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701293-02-9
Record name Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (5.9 mmol) of 4-chloro-N-hydroxy-benzamidine and 776 mg (7.96 mmol) of propynoic acid ethyl ester were dissolved in methanol and the resulting solution was boiled under reflux for 15 h. The solvent was removed under reduced pressure, and the residue was dissolved in Dowtherm A. This solution was heated to 190° C. for 2.5 h, allowed to cool, then poured into n-heptane. The precipitated product was filtered off and washed with n-heptane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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